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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B608231 Get Quote

JNJ-47965567 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive information and guidance for experiments involving JNJ-
47965567, a potent and selective P2X7 receptor antagonist.

Frequently Asked Questions (FAQs)
Q1: Is JNJ-47965567 a competitive or non-competitive inhibitor of the P2X7 receptor?

A1: While initial functional studies suggested a competitive mechanism, recent structural and

mechanistic studies have demonstrated that JNJ-47965567 is a non-competitive, allosteric

inhibitor of the P2X7 receptor. It binds to a site distinct from the ATP-binding pocket, located in

a groove between two neighboring subunits of the receptor. This allosteric binding prevents the

conformational changes required for channel activation, even when ATP is bound. The initial

misinterpretation may have been due to the use of high agonist concentrations in earlier

assays.

Q2: What is the primary mechanism of action of JNJ-47965567?

A2: JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion

channel. By binding to an allosteric site, it prevents the opening of the ion channel that is

normally triggered by high concentrations of extracellular ATP. This blockade inhibits the influx

of Ca²⁺ and Na⁺ ions and the efflux of K⁺ ions, thereby preventing the downstream signaling
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cascades associated with P2X7 activation, such as NLRP3 inflammasome activation and the

release of pro-inflammatory cytokines like IL-1β.

Q3: In which experimental systems has the activity of JNJ-47965567 been characterized?

A3: The activity of JNJ-47965567 has been characterized in a variety of in vitro and in vivo

systems, including recombinant cell lines (e.g., HEK293 and 1321N1 astrocytoma cells)

expressing human, rat, or mouse P2X7 receptors, as well as in native cells such as human

monocytes, human whole blood, and rat primary microglia.

Q4: What are the key therapeutic areas being explored for P2X7 receptor antagonists like JNJ-
47965567?

A4: Given the role of the P2X7 receptor in inflammation and neuronal signaling, antagonists

like JNJ-47965567 are being investigated for a range of conditions, including

neuroinflammatory diseases, chronic pain, and psychiatric disorders.

Troubleshooting Guide
This guide addresses common issues that may arise during experiments with JNJ-47965567.
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Issue Potential Cause Troubleshooting Steps

No or lower than expected

inhibition

Compound Degradation: JNJ-

47965567 may have degraded

due to improper storage or

multiple freeze-thaw cycles.

Prepare fresh stock solutions

of JNJ-47965567 in a suitable

solvent like DMSO. Store stock

solutions at -20°C or -80°C

and protect from light.

Incorrect Concentration: The

final concentration of JNJ-

47965567 in the assay may be

too low.

Verify the concentration of the

stock solution. Perform a dose-

response curve to determine

the optimal inhibitory

concentration for your specific

cell type and assay conditions.

Low P2X7 Receptor

Expression: The cell line or

primary cells used may have

low or no expression of the

P2X7 receptor.

Confirm P2X7 receptor

expression using techniques

such as Western blot, qPCR,

or flow cytometry. Use a cell

line known to have high P2X7

expression as a positive

control.

Variability in results between

experiments

Inconsistent Cell Culture

Conditions: Differences in cell

passage number, confluency,

or health can affect P2X7

receptor expression and

function.

Maintain consistent cell culture

practices. Use cells within a

defined passage number

range and ensure similar

confluency at the time of the

experiment.

Assay Conditions: Minor

variations in incubation times,

reagent concentrations, or

temperature can lead to

variability.

Standardize all assay

parameters and ensure they

are consistently applied across

all experiments.

Unexpected off-target effects Interaction with other proteins:

Like many small molecule

inhibitors, JNJ-47965567 could

potentially interact with other

Include appropriate controls to

rule out off-target effects.

Consider using a structurally

unrelated P2X7 antagonist to
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proteins at high

concentrations.

confirm that the observed

effect is specific to P2X7

inhibition.

Quantitative Data Summary
The following table summarizes the reported inhibitory activities of JNJ-47965567 across

different species and experimental assays.
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Parameter Species Assay System Value Reference

pKi Human
Recombinant

1321N1 cells
7.9 ± 0.07 [1]

pKi Rat
Recombinant

1321N1 cells
8.7 ± 0.07 [1]

pIC50 Human

BzATP-induced

Calcium Flux

(Recombinant

1321N1)

8.3 ± 0.08 [1]

pIC50 Mouse

BzATP-induced

Calcium Flux

(Recombinant

1321N1)

7.5 ± 0.1 [1]

pIC50 Rat

BzATP-induced

Calcium Flux

(Recombinant

1321N1)

7.2 ± 0.08 [1]

pIC50 Human
IL-1β Release

(Whole Blood)
6.7 ± 0.07 [1]

pIC50 Human
IL-1β Release

(Monocytes)
7.5 ± 0.07 [1]

pIC50 Rat
IL-1β Release

(Microglia)
7.1 ± 0.1 [1]

IC50 Murine

ATP-induced

ethidium+ uptake

(J774

macrophages)

54 ± 24 nM [2]

Experimental Protocols
In Vitro Calcium Flux Assay
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This protocol describes a method to measure the inhibitory effect of JNJ-47965567 on P2X7

receptor-mediated calcium influx.

Materials:

HEK293 cells stably expressing the P2X7 receptor

Cell culture medium (e.g., DMEM with 10% FBS)

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

Pluronic F-127

JNJ-47965567

P2X7 receptor agonist (e.g., ATP or BzATP)

96-well black, clear-bottom microplates

Fluorescence microplate reader

Procedure:

Cell Plating: Seed the P2X7-expressing HEK293 cells into a 96-well plate at a density that

will result in a confluent monolayer on the day of the assay. Incubate overnight.

Dye Loading:

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM)

and Pluronic F-127 (e.g., 0.02%) in HBSS.

Remove the cell culture medium and wash the cells once with HBSS.

Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b608231?utm_src=pdf-body
https://www.benchchem.com/product/b608231?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Incubation:

Prepare serial dilutions of JNJ-47965567 in HBSS at 2x the final desired concentration.

Add the JNJ-47965567 dilutions to the wells and incubate for 15-30 minutes at 37°C.

Include a vehicle control (e.g., DMSO).

Calcium Flux Measurement:

Prepare the P2X7 agonist (e.g., BzATP) at 2x the final desired concentration in HBSS.

Place the plate in a fluorescence microplate reader and establish a baseline fluorescence

reading.

Add the agonist to the wells and immediately begin kinetic reading of fluorescence

intensity over time.

Data Analysis:

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the

peak fluorescence.

Normalize the data to the vehicle control and plot as a percentage of the maximal agonist

response.

Determine the IC50 value of JNJ-47965567 from the dose-response curve.

In Vitro IL-1β Release Assay
This protocol outlines a method to assess the inhibitory effect of JNJ-47965567 on P2X7-

mediated IL-1β release from monocytes or microglia.

Materials:

Human monocytic cell line (e.g., THP-1) or primary microglia

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Lipopolysaccharide (LPS)
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JNJ-47965567

P2X7 receptor agonist (e.g., ATP or BzATP)

ELISA kit for human or rat IL-1β

24-well or 96-well cell culture plates

Procedure:

Cell Priming:

Plate the cells and allow them to adhere.

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-

1β.

Compound Treatment:

Wash the cells with serum-free medium to remove the LPS.

Pre-incubate the cells with varying concentrations of JNJ-47965567 for 30-60 minutes.

Include a vehicle control.

Agonist Stimulation:

Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM),

for 30-60 minutes.

Supernatant Collection:

Centrifuge the plates to pellet the cells.

Carefully collect the supernatants for cytokine analysis.

Cytokine Quantification:

Measure the concentration of IL-1β in the supernatants using a specific ELISA kit

according to the manufacturer's instructions.
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Data Analysis:

Determine the inhibitory effect of JNJ-47965567 by measuring the reduction in IL-1β release

compared to the vehicle-treated control.

Calculate the pIC50 or IC50 value from the concentration-response curve.
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Caption: P2X7 Receptor Signaling Pathway and Inhibition by JNJ-47965567.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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